molecular formula C10H14ClN3O B11877528 3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one

3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one

Cat. No.: B11877528
M. Wt: 227.69 g/mol
InChI Key: ZLMSKTQOJMNGRA-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a cyclohexylamine derivative with a chlorinated pyrazine precursor. The reaction conditions might include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives or the reduction of the chloro group.

    Substitution: Nucleophilic substitution reactions might replace the chloro group with other functional groups such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide, sodium methoxide, or ammonia.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one
  • 3-Amino-5-chloro-1-methylpyrazin-2(1H)-one
  • 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one

Uniqueness

3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness might influence its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

3-amino-5-chloro-1-cyclohexylpyrazin-2-one

InChI

InChI=1S/C10H14ClN3O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,12,13)

InChI Key

ZLMSKTQOJMNGRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(N=C(C2=O)N)Cl

Origin of Product

United States

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